molecular formula C12H13NO3 B10765554 N-phenylacetyl-L-Homoserine lactone

N-phenylacetyl-L-Homoserine lactone

Cat. No.: B10765554
M. Wt: 219.24 g/mol
InChI Key: YJTHUPUWKQRCLF-JTQLQIEISA-N
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Description

N-phenylacetyl-L-Homoserine lactone: is a small diffusible signaling molecule involved in bacterial quorum sensing. It is known to play a crucial role in the communication between bacteria, enabling them to coordinate their behavior based on population density. This compound is particularly significant in the context of pathogenic bacteria, where it can influence virulence and biofilm formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylacetyl-L-Homoserine lactone can be synthesized through various methods. One common approach involves the enzymatic synthesis using acyl-CoA and S-adenosylmethionine as substrates. The reaction is typically catalyzed by LuxI-type synthases, which facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production of this compound often employs bioconversion methods. For instance, engineered strains of Escherichia coli can be used to produce this compound by co-expressing specific synthases and ligases. This method allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-phenylacetyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products: The major products formed from these reactions depend on the specific modifications made to the acyl chain. For example, oxidation can lead to the formation of 3-oxo derivatives, while substitution can result in various functionalized analogs .

Mechanism of Action

N-phenylacetyl-L-Homoserine lactone exerts its effects through quorum sensing, a process that allows bacteria to communicate and coordinate their behavior. The compound binds to specific receptor proteins, such as LuxR-type receptors, which then activate or repress the expression of target genes. This regulation can influence various bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Uniqueness: N-phenylacetyl-L-Homoserine lactone is unique due to its specific acyl chain, which confers distinct signaling properties and interactions with receptor proteins. This uniqueness makes it a valuable tool for studying quorum sensing and developing novel antimicrobial strategies .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHUPUWKQRCLF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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